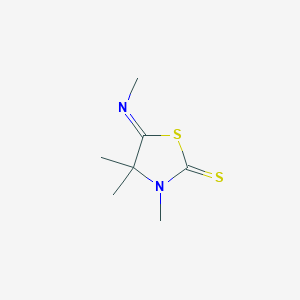
3-Bromodec-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromodec-1-yne is an organic compound with the chemical formula C10H17Br It is a halogenated alkyne, characterized by the presence of a bromine atom attached to the first carbon of a decyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromodec-1-yne can be synthesized through several methods. One common approach involves the bromination of dec-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Another method involves the use of phosphorus tribromide (PBr3) to brominate dec-1-yne. This reaction is carried out under anhydrous conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromodec-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) to form dihalides or haloalkenes.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in substitution reactions.
Halogens and Hydrogen Halides: Bromine, chlorine, hydrogen bromide, and hydrogen chloride are commonly used in addition reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
Substitution Products: Amines, thiols, and other substituted alkynes.
Addition Products: Dihalides and haloalkenes.
Oxidation Products: Diketones and carboxylic acids.
Aplicaciones Científicas De Investigación
3-Bromodec-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry and other bioorthogonal reactions.
Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromodec-1-yne involves its reactivity as an alkyne and a brominated compound. The triple bond in the alkyne allows for various addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Bromide (3-Bromoprop-1-yne): Similar in structure but with a shorter carbon chain.
1-Bromo-2-propyne: Another brominated alkyne with a different substitution pattern.
Allyl Bromide: A brominated alkene with different reactivity.
Uniqueness
3-Bromodec-1-yne is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter brominated alkynes. This makes it suitable for specific applications where longer chain lengths are required.
Propiedades
Número CAS |
79090-67-8 |
|---|---|
Fórmula molecular |
C10H17Br |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
3-bromodec-1-yne |
InChI |
InChI=1S/C10H17Br/c1-3-5-6-7-8-9-10(11)4-2/h2,10H,3,5-9H2,1H3 |
Clave InChI |
GPRKTAKLJLUVHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C#C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
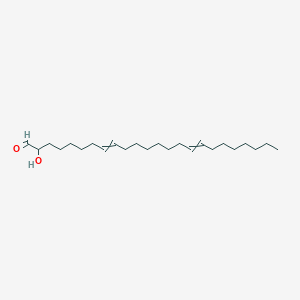

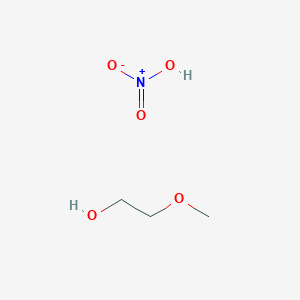
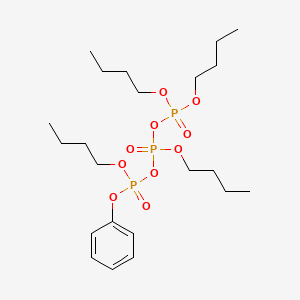
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
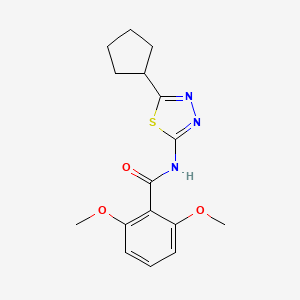
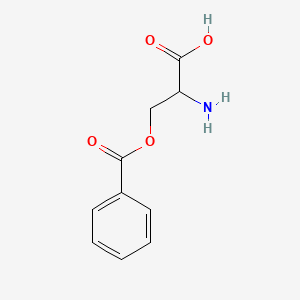
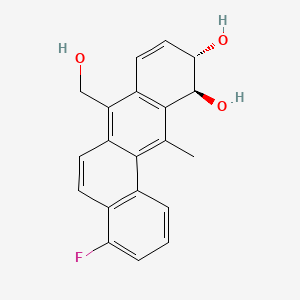
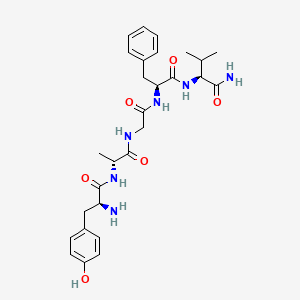
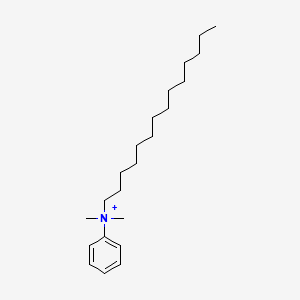
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
